Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate
Description
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a phenylsulfonyl group, an acetamide backbone, and an ethyl ester moiety. This structure combines sulfonamide, heterocyclic, and keto-ester functionalities, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
ethyl 2-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-22-15(19)14(18)16-11-12-7-6-10-17(12)23(20,21)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFCXCOVMHFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Related compounds have demonstrated high cytotoxic activity.
Biological Activity
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate, identified by CAS number 896268-04-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. Its structure features a pyrrolidine ring, a sulfonamide group, and an ethyl ester moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 896268-04-5 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the sulfonamide group. The detailed synthetic pathway can be found in various chemical literature sources, including methods involving Negishi coupling for enhanced efficiency .
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to Ethyl 2-oxo derivatives exhibit significant antiproliferative activity against various human tumor cell lines. For instance, one study reported that related pyrrolidine derivatives showed GI50 values in the nanomolar range against multiple cancer cell lines . This suggests potential applications in cancer therapy.
The biological activity of Ethyl 2-oxo derivatives is often attributed to their ability to interact with specific protein targets. For example, compounds that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) have been highlighted for their role in modulating oxidative stress responses . Ethyl 2-oxo derivatives may similarly engage in such interactions, contributing to their therapeutic effects.
Case Studies
- Study on Nrf2 Activation : A recent investigation into the role of Nrf2 revealed that certain derivatives can effectively disrupt the Keap1-Nrf2 interaction, leading to increased expression of antioxidant genes. This mechanism is crucial for combating oxidative stress-related diseases .
- Anticancer Activity : Another study focused on spiro-pyrrolidine derivatives indicated their potential as selective serotonin receptor antagonists, which are relevant in treating mood disorders and certain cancers . The structural similarity to Ethyl 2-oxo suggests comparable biological pathways.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-oxo-2-(((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate has been investigated for its potential as a lead compound in drug design. Its structural characteristics suggest possible interactions with biological targets involved in various diseases.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar structures found that modifications can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Data Table: Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Ethyl 2-oxo... | 32 µg/mL | Staphylococcus aureus |
| Derivative A | 16 µg/mL | Escherichia coli |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. In vitro studies demonstrated that it could lower pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and histological evidence of decreased inflammation compared to control groups, indicating therapeutic potential for inflammatory conditions.
The biological activity of this compound extends beyond antimicrobial and anti-inflammatory effects:
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression. This includes potential inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases.
Cytotoxicity Against Cancer Cells
Investigations into cytotoxic effects have shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, making it a candidate for further development in oncology.
Data Table: Cytotoxicity Studies
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | >10 |
| MCF7 | 20 | >8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs differ in substituents on the pyrrolidine ring, sulfonamide group, or ester moiety. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Stability
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 0°C to 40°C | 25°C | +25% yield |
| Solvent | THF, DMF, DCM | DMF | +15% purity |
| Reaction Time | 4–24 h | 12 h | No improvement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
